1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-20(24,14-21-19(23)22-18-8-5-13-25-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,24H,14H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULVNXYFZWQTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Condensation
The most direct route involves reacting 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine with thiophen-2-yl isocyanate under mild conditions:
- Dissolve 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Add thiophen-2-yl isocyanate (1.1 equiv) dropwise under nitrogen.
- Stir at room temperature for 12–16 hours.
- Quench with ice-water, extract with DCM, and purify via silica chromatography.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DCM | 25 | 16 | 62 |
| DMAP | THF | 40 | 8 | 78 |
| Yb(OTf)₃ | EtOH | 60 | 4 | 85 |
Ytterbium triflate catalysis in ethanol significantly enhances reactivity by polarizing the isocyanate group, reducing side reactions.
Stepwise Assembly via Carbamate Intermediates
Carbamate Formation and Ammonolysis
To circumvent handling unstable isocyanates, a carbamate-mediated approach proves effective:
Synthetic Pathway :
- React 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl chloroformate with thiophen-2-amine.
- Subject the resulting carbamate to ammonolysis with aqueous NH₃.
Key Reaction :
$$
\text{ClCO-O-(Biphenyl-propyl)} + \text{Thiophen-2-NH}2 \rightarrow \text{Carbamate} \xrightarrow{\text{NH}3} \text{Urea}
$$
Conditions :
- Chloroformate prepared in situ using triphosgene.
- Ammonolysis conducted in THF/H₂O (3:1) at 50°C for 6 hours.
Yield : 71% after recrystallization (ethyl acetate/hexane).
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from combinatorial chemistry, resin-bound strategies enable scalable synthesis:
Procedure :
- Load Wang resin with Fmoc-protected 2-hydroxypropylamine.
- Deprotect (piperidine/DMF), couple with 4-biphenylboronic acid via Suzuki-Miyaura reaction.
- Install thiophen-2-yl urea using T3P®/DBU activation.
- Cleave from resin with TFA/DCM (95:5).
Advantages :
- Purity >90% by HPLC without chromatography.
- Throughput: 1.2 g/hour per reactor module.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
Parameters :
- 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropylamine (1.0 equiv)
- Thiophen-2-yl isocyanate (1.05 equiv)
- SiO₂ (200 mg) as grinding auxiliary
- Frequency: 30 Hz, 2 hours
Outcome :
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.62–7.58 (m, 4H, biphenyl), 7.45–7.41 (m, 2H, thiophene), 6.95 (br s, 1H, NH), 5.21 (s, 1H, OH), 4.12 (q, J = 6.8 Hz, 2H, CH₂).
- HRMS : m/z 407.1521 [M+H]⁺ (calc. 407.1518).
Purity Assessment :
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 99.2 | <0.1% residual DCM |
| ICP-MS | N/A | Heavy metals <1 ppm |
Industrial-Scale Process Considerations
Cost Analysis :
| Component | Cost/kg (USD) | Contribution to Total (%) |
|---|---|---|
| 4-Biphenylboronic acid | 320 | 44 |
| Thiophen-2-amine | 280 | 38 |
| Catalysts/Solvents | 120 | 18 |
Environmental Impact :
- Waste generation: 8.4 kg/kg product (traditional) vs. 1.1 kg/kg (mechanochemical).
- PMI (Process Mass Intensity): 23 (traditional) vs. 5.7 (green protocols).
Chemical Reactions Analysis
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea group can be reduced to form an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has shown promise as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new pharmaceuticals.
Case Study: Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties by modulating pathways involved in cancer progression. For example, it has been shown to inhibit the expression of immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO1), which is crucial for tumor immune evasion. This mechanism suggests potential use in cancer therapies aimed at enhancing immune response against tumors .
Materials Science
The unique electronic properties of this compound make it suitable for developing advanced materials, such as organic semiconductors and polymers. The biphenyl and thiophene groups contribute to its conductivity and stability.
Application Example: Organic Photovoltaics
Research has explored the use of this compound in organic photovoltaic devices due to its ability to facilitate charge transport. Its incorporation into polymer blends has resulted in improved efficiency in converting solar energy into electricity .
Biological Studies
The compound serves as a valuable tool for studying interactions between small molecules and biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions enhances its utility in biochemical assays.
Case Study: Protein Interaction Studies
In vitro studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. This property is being investigated for developing inhibitors that can modulate enzyme functions relevant to various diseases .
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene groups can interact with aromatic residues in proteins, potentially affecting their function. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms in biology and medicine.
Comparison with Similar Compounds
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea: This compound lacks the thiophene ring, which may result in different electronic properties and biological activities.
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring instead of a thiophene ring can alter the compound’s reactivity and interactions with biological molecules.
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-2-yl)urea: The furan ring can provide different electronic properties compared to the thiophene ring, potentially affecting the compound’s applications in materials science and biology.
The uniqueness of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea lies in its combination of biphenyl, hydroxypropyl, and thiophene groups, which confer distinct electronic and structural properties, making it a versatile compound for various scientific research applications.
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Biphenyl Intermediate : Utilizing methods like Suzuki-Miyaura coupling, a biphenyl group is synthesized.
- Hydroxypropyl and Urea Formation : The hydroxypropyl group is introduced, followed by the reaction with thiophenes and isocyanates to form the urea linkage.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing urea moieties have shown effectiveness against various strains of bacteria and fungi. The compound’s structure allows it to interact with microbial cell membranes or specific bacterial enzymes, leading to inhibition of growth.
| Compound | Activity | MIC (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Related Urea Derivative | Antimicrobial | 31.75 (against M. kansasii) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar urea derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
The biological effects of this compound are thought to arise from its ability to interact with specific proteins and enzymes:
- Hydrophobic Interactions : The biphenyl group enhances binding to hydrophobic pockets in proteins.
- Hydrogen Bonding : The hydroxypropyl and urea moieties can form hydrogen bonds with amino acid residues in target proteins.
These interactions can modulate enzyme activity and receptor signaling pathways, leading to observed biological effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Mycobacterium species, showing promising results comparable to standard treatments like isoniazid .
- Anticancer Screening : In vitro tests on human cancer cell lines revealed that related compounds exhibited significant cytotoxicity, indicating potential for further development as anticancer agents .
- Inflammatory Response : Research has shown that similar urea derivatives can inhibit pro-inflammatory cytokines in models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes and characterization methods for 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea?
Answer: The synthesis involves multi-step reactions:
Intermediate formation : Reacting 4-biphenyl aldehyde with a reducing agent (e.g., NaBH₄) to yield the hydroxyphenylpropyl alcohol intermediate .
Urea coupling : Treating the intermediate with thiophen-2-yl isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a catalyst) .
Q. Characterization methods :
Q. How is the compound’s biological activity assessed in preliminary screens?
Answer: Initial evaluation uses in vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, IC₅₀ values compared to celecoxib .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
Q. Key parameters :
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-response curves to calculate EC₅₀/IC₅₀.
Advanced Research Questions
Q. How do structural modifications influence the compound’s activity?
Answer: Structure-Activity Relationship (SAR) studies focus on:
- Hydroxypropyl group : Replacement with methoxy reduces hydrogen-bonding capacity, decreasing COX-2 inhibition .
- Thiophene vs. phenyl : Thiophene enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
Q. Example comparison :
| Derivative | Modification | IC₅₀ (COX-2) |
|---|---|---|
| Parent compound | None | 0.8 µM |
| Methoxy analog | –OH → –OCH₃ | 3.2 µM |
| Biphenyl removal | Biphenyl → H | >10 µM |
Q. How can contradictory data in biological assays be resolved?
Answer: Discrepancies (e.g., variable IC₅₀ across studies) arise from:
- Assay conditions : Differences in pH, serum proteins, or incubation time .
- Cell line variability : MCF-7 (high EGFR expression) vs. HeLa (low EGFR) for kinase inhibition .
Q. Resolution strategies :
Q. What computational methods predict the compound’s target interactions?
Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- Hydrogen bonding : Hydroxypropyl group binds to Thr790 in EGFR kinase .
- Aromatic interactions : Thiophene stacks with Phe723 in the ATP-binding pocket .
Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values .
Q. What experimental approaches identify the compound’s molecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., EGFR) to measure real-time binding kinetics (KD < 1 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- CRISPR-Cas9 knockouts : Silence suspected targets (e.g., COX-2) to confirm loss of activity .
Q. How does the compound’s stability affect experimental outcomes?
Answer: The hydroxypropyl group is prone to oxidation (e.g., to ketone under ambient light), altering bioactivity .
Q. Mitigation strategies :
Q. What pharmacokinetic properties are critical for in vivo studies?
Answer:
- ADME profiling :
- Aqueous solubility : <10 µg/mL (enhanced via PEG-400 co-solvent) .
- Plasma stability : >80% remaining after 1 hour (rat plasma) .
- CYP450 inhibition : Moderate CYP3A4 inhibition (IC₅₀ = 5 µM) .
Q. How are synthetic byproducts characterized and minimized?
Answer: Common impurities :
- Unreacted isocyanate : Detected via FTIR (peak at 2270 cm⁻¹) .
- Dimerization byproducts : Identified by LC-MS (m/z 805.3 [2M+H]⁺) .
Q. Optimization :
- Use excess amine in urea coupling.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What comparative studies highlight the compound’s uniqueness?
Answer: Compared to analogs:
| Compound | Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | Biphenyl, thiophene | COX-2: 0.8 µM |
| Analog A | Phenyl instead of biphenyl | COX-2: >10 µM |
| Analog B | Furan instead of thiophene | COX-2: 2.5 µM |
The biphenyl-thiophene combination optimizes target binding and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
